

An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-iodobenzoic acid

Cat. No.: B136495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-4-iodobenzoic acid**, a halogenated aromatic carboxylic acid that serves as a key building block in various chemical syntheses. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other complex organic molecules.

Core Molecular Information

2-Chloro-4-iodobenzoic acid is an organic compound featuring both a chlorine and an iodine substituent on the benzoic acid framework.

- Molecular Formula: C₇H₄ClI₁O₂ [1][2]
- Molecular Weight: 282.46 g/mol [1][2]

The presence of two different halogen atoms at specific positions, along with the carboxylic acid group, provides multiple reactive sites for further chemical modification.

Physicochemical and Safety Data

A summary of the key quantitative data for **2-Chloro-4-iodobenzoic acid** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2-chloro-4-iodobenzoic acid	[2]
CAS Number	145343-76-6	[1] [2]
Molecular Formula	C ₇ H ₄ ClIO ₂	[1] [2]
Molecular Weight	282.46 g/mol	[1] [2]
Appearance	Pale pink colored crystalline powder	[1]
Melting Point	166 - 172 °C	[1]
Purity	≥ 99% (Assay)	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

Applications in Research and Development

2-Chloro-4-iodobenzoic acid is a versatile reagent primarily utilized in the fields of organic synthesis and pharmaceutical research. Its reactivity is enhanced by the presence of both chlorine and iodine substituents, making it a crucial building block for a variety of chemical transformations.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[\[1\]](#) The halogenated structure allows for the strategic introduction of various functional groups to develop novel compounds with potential therapeutic applications.[\[1\]](#)
- **Organic Synthesis:** It serves as a fundamental building block for creating more complex molecules, which is essential in fields such as materials science and agrochemicals.[\[1\]](#)
- **Biochemical Research:** Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, which aids in understanding biological pathways and developing new therapeutic strategies.[\[1\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-iodobenzoic acid** is not readily available in the cited literature, a general approach for the synthesis of similar iodinated benzoic acids often involves a Sandmeyer reaction.[3] This typically consists of the diazotization of an appropriately substituted aminobenzoic acid, followed by a diazo replacement with an iodide salt.[3]

Below is a representative protocol for a common subsequent reaction: the conversion of a substituted benzoic acid to its corresponding acyl chloride, a more reactive intermediate for amide or ester formation.

Protocol: General Synthesis of a Substituted Benzoyl Chloride

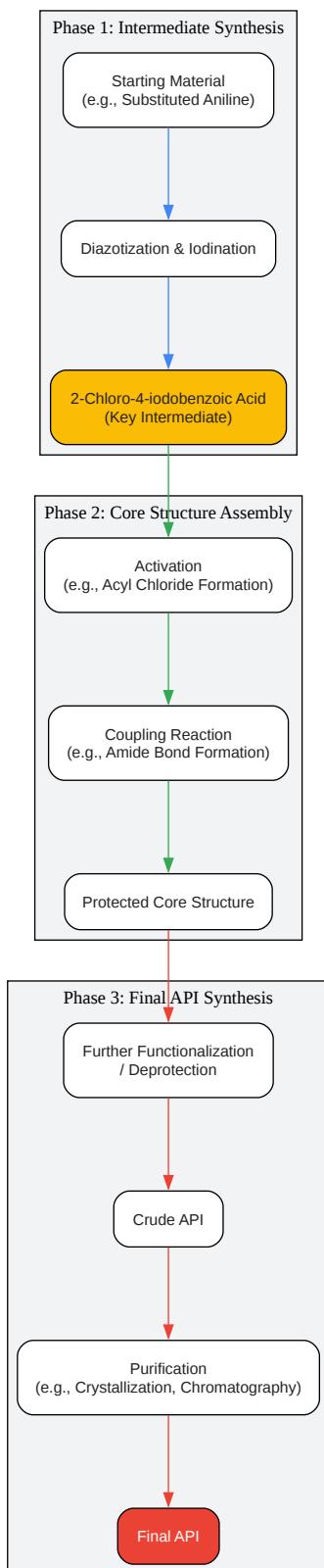
This protocol describes the conversion of a generic substituted iodobenzoic acid to its acyl chloride using thionyl chloride.

Materials:

- Substituted iodobenzoic acid (e.g., 2-iodobenzoic acid)
- Thionyl chloride (SOCl_2)
- Toluene (optional, as solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend the substituted iodobenzoic acid (1.0 mmol) in an excess of thionyl chloride (5 mL).[4] Alternatively, the benzoic acid can be dissolved in a solvent like toluene before the addition of a slight molar excess of thionyl chloride.[5]


- Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 75-80 °C).[4][5]
- Maintain the reaction at reflux for a period of 2 hours to overnight, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.[4][5]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent by distillation under reduced pressure using a rotary evaporator.[4][5]
- The resulting product, the corresponding substituted benzoyl chloride, is often obtained in high purity and can be used in subsequent reactions without further purification.[4]

Safety Precautions:

- This reaction should be performed in a well-ventilated fume hood.
- Thionyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
- The reaction generates corrosive gases such as sulfur dioxide and hydrogen chloride. Ensure the apparatus is properly vented to a scrubber system.

Logical and Experimental Workflows

As a versatile chemical intermediate, **2-Chloro-4-iodobenzoic acid** plays a crucial role in multi-step synthesis pathways common in drug discovery and development. The following diagram illustrates a generalized workflow for the utilization of such a substituted benzoic acid in the synthesis of an Active Pharmaceutical Ingredient (API).

[Click to download full resolution via product page](#)

Caption: Generalized workflow for API synthesis using a substituted benzoic acid.

This diagram outlines the logical progression from a basic starting material to a final purified active pharmaceutical ingredient. **2-Chloro-4-iodobenzoic acid** serves as a critical intermediate, which, after activation, is incorporated into a larger molecule that forms the core of the target drug. Subsequent steps involve modification and purification to yield the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 4. 2-IODOBENZOYL CHLORIDE CAS#: 609-67-6 [amp.chemicalbook.com]
- 5. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-iodobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b136495#2-chloro-4-iodobenzoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com